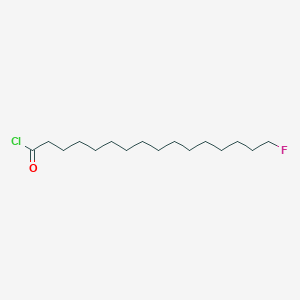
16-fluorohexadecanoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-fluorohexadecanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a fluorine atom attached to the sixteenth carbon of a hexadecanoyl chain, which is further bonded to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-fluorohexadecanoyl chloride typically involves the fluorination of hexadecanoyl chloride. One common method is the reaction of hexadecanoyl chloride with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
16-fluorohexadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 16-fluorohexadecanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 16-fluorohexadecanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, or thiol compounds are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is exothermic and should be controlled to prevent overheating.
Reduction: Lithium aluminum hydride or similar reducing agents are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 16-fluorohexadecanoic acid.
Reduction: 16-fluorohexadecanol.
Wissenschaftliche Forschungsanwendungen
16-fluorohexadecanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of lipid metabolism and the role of fluorinated fatty acids in biological systems.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique surface-active properties.
Wirkmechanismus
The mechanism of action of 16-fluorohexadecanoyl chloride involves its interaction with various molecular targets. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The fluorine atom’s presence can also influence the compound’s reactivity and interactions with enzymes and other proteins, potentially leading to altered metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoyl Chloride: Lacks the fluorine atom, resulting in different chemical and physical properties.
16-chlorohexadecanoyl Chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
16-bromohexadecanoyl Chloride:
Uniqueness
16-fluorohexadecanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
299177-76-7 |
|---|---|
Molekularformel |
C16H30ClFO |
Molekulargewicht |
292.9 g/mol |
IUPAC-Name |
16-fluorohexadecanoyl chloride |
InChI |
InChI=1S/C16H30ClFO/c17-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18/h1-15H2 |
InChI-Schlüssel |
AXSMGXGRKPGDSA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCC(=O)Cl)CCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


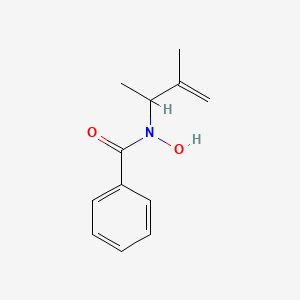
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

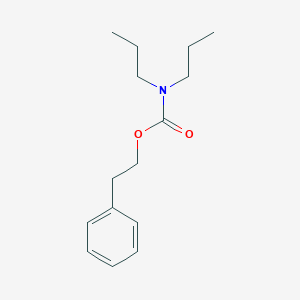
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
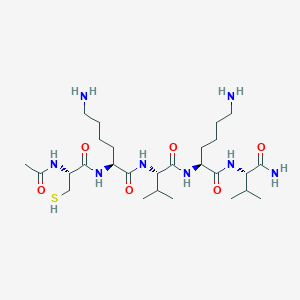
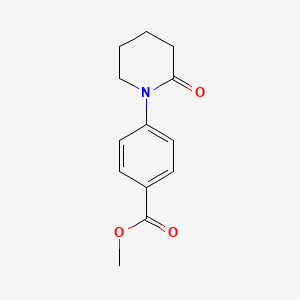
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
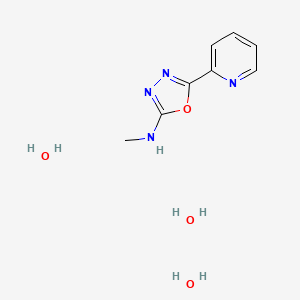

![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
